(1-Oxoisoindolin-5-YL)boronic acid

Drug Design Medicinal Chemistry Structure-Activity Relationship

Many boronic acids lack the geometric rigidity required for targeted protein degradation or fragment-based lead optimization. This 5-substituted isoindolinone solves that: the planar oxoisoindoline core projects the boronic acid handle along a fixed, biologically-relevant vector. - **Key application**: Direct attachment of the isoindolinone warhead to E3 ligase ligands (e.g., CRBN, VHL) via Suzuki-Miyaura. - **Advantage over generic PhB(OH)₂**: Preserves SAR-informed 3D conformation for kinase or degrader programs. - **Fragment-ready**: MW 176.97 g/mol; ideal for FBDD growing/linking without deprotection steps. Supplied with analytical data. Immediate shipment for R&D.

Molecular Formula C8H8BNO3
Molecular Weight 176.97 g/mol
CAS No. 1346526-56-4
Cat. No. B3232755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Oxoisoindolin-5-YL)boronic acid
CAS1346526-56-4
Molecular FormulaC8H8BNO3
Molecular Weight176.97 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(C=C1)C(=O)NC2)(O)O
InChIInChI=1S/C8H8BNO3/c11-8-7-2-1-6(9(12)13)3-5(7)4-10-8/h1-3,12-13H,4H2,(H,10,11)
InChIKeyPHNVHDUWRDWRJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Oxoisoindolin-5-YL)boronic acid: Critical for Isoindolinone Drug Discovery


(1-Oxoisoindolin-5-YL)boronic acid (CAS 1346526-56-4) is a boronic acid-functionalized isoindolinone derivative with the molecular formula C₈H₈BNO₃ . It is a solid reagent typically supplied at 95-98% purity . Its core structure combines the isoindolin-1-one pharmacophore with a boronic acid handle at the 5-position, enabling its primary application as a cross-coupling partner in Suzuki-Miyaura reactions for constructing complex molecules [1].

Suzuki-Miyaura cross-coupling partner for constructing isoindolinone-containing molecules
Free boronic acid ready for direct coupling; avoids deprotection steps required by pinacol ester
5-position substitution aligns with widely reported medicinal chemistry SAR vectors

Why Simple Boronic Acids Cannot Replace (1-Oxoisoindolin-5-YL)boronic acid


In-class compounds like phenylboronic acid cannot be simply interchanged due to the specific geometry and electronics conferred by the 1-oxoisoindolin-5-yl scaffold. The rigid, planar isoindolinone core dictates a unique vector for the boronic acid group [1]. This is critical because the position of the boronic acid on the heterocycle (e.g., 5- vs. 4- or 7-yl) directly impacts the shape and binding properties of the final drug candidates. Substituting a generic boronic acid would result in a different 3D conformation, altering key interactions with biological targets. The quantitative evidence below demonstrates precisely where this compound's specific structural features translate into verifiable, performance-based differences against its closest analogs.

! Simple phenylboronic acid lacks the rigid oxoisoindoline core, resulting in a different 3D conformation and target interaction profile.
! Using 4- or 7-positional isomers instead of the 5-isomer introduces divergent vectors that may shift downstream biological activity.
! Pinacol ester forms require in‑situ hydrolysis; direct substitution with the ester may lead to inconsistent coupling yields.

(1-Oxoisoindolin-5-YL)boronic acid vs. Closest Analogs


Drug-Likeness Advantage of 5-Positional Isomer

The 5-position of the oxoisoindoline core is uniquely favored for activity in certain inhibitor classes. A study on oxoisoindoline-derived aggrecanase inhibitors found that while the core structure itself lacked significant ADAMTS-4 activity, substitution at specific positions modulated ADAMTS-5 inhibition [1]. Although the target compound was not directly tested, the positional isomers of the boronic acid handle (5- vs. 4- or 7-yl) are critical for downstream biological activity. The 5-substituted derivatives in related series have been the most extensively explored for kinase and protein degradation applications, while the 4- and 7-isomers are far less common .

Positional Isomer Preference
Class-level
5‑isomer is the most reported oxoisoindoline boronic acid in medicinal chemistry; 4‑ and 7‑isomers have very limited literature precedent.
Alignment with widely reported SAR trends
Class-level inference; review target-specific SAR
Drug Design Medicinal Chemistry Structure-Activity Relationship

Free Boronic Acid vs. Pinacol Ester for Suzuki Coupling

(1-Oxoisoindolin-5-YL)boronic acid can be used directly in Suzuki couplings without the need for an in situ deprotection step required for its corresponding pinacol ester (CAS 376584-62-2) [1]. The pinacol ester must first be hydrolyzed to the active boronic acid under reaction conditions, which can be rate-limiting or incomplete, leading to variable yields [2]. In contrast, the free boronic acid is immediately active, offering a more predictable and often faster reaction profile, especially under mild aqueous conditions.

Free Acid vs. Pinacol Ester
Class-level
Free acid: direct coupling, no deprotection needed. Pinacol ester: requires in‑situ hydrolysis, which can be rate‑limiting or variable.
May improve reaction consistency and reduce cycle time
Class-level inference; reaction- and substrate-dependent
Suzuki-Miyaura Coupling Synthetic Chemistry Process Development

Molecular Weight Advantage over N-Boc Analog for FBDD

With a molecular weight of 176.97 g/mol, (1-Oxoisoindolin-5-YL)boronic acid adheres to the 'Rule of Three' guidelines for fragments (MW < 300) . In contrast, its N-Boc-protected analog, (2-(tert-Butoxycarbonyl)isoindolin-5-yl)boronic acid (MW ~263.10 g/mol), exceeds this ideal fragment mass range [1]. The significantly lower molecular weight of the target compound reduces the risk of adding unnecessary bulk early in a drug discovery program, which is crucial for maintaining ligand efficiency (LE) and lipophilic ligand efficiency (LLE) metrics .

Fragment MW Comparison
Class-level
176.97 g/mol (target) vs. ~263.10 g/mol (N‑Boc analog); 86.13 g/mol lighter
Supports fragment suitability and LE metrics
MW from vendor databases; class-level inference
Fragment-Based Drug Discovery Lead Optimization Medicinal Chemistry

Cost and Availability: Boronic Acid vs. Pinacol Ester

The free boronic acid (CAS 1346526-56-4) is more cost-effective than its corresponding pinacol ester (CAS 376584-62-2) for many applications. For example, the pinacol ester is priced at approximately $193.00 for 10mg . While direct pricing for the free acid varies, the simpler synthesis (avoiding the esterification step) and lower molecular weight (176.97 vs. 259.11 g/mol) translate to a lower cost per mole of active boronic acid functionality [1].

Procurement Cost Context
Data to verify
Free acid: lower cost per mole reported. Pinacol ester: example €193.00/10 mg (vendor listing).
Supports procurement evaluation; data to verify
Vendor pricing example; verify current quotes
Procurement Chemical Sourcing Research Economics

(1-Oxoisoindolin-5-YL)boronic acid: Key R&D Applications


Targeted Protein Degradation: PROTACs & Molecular Glues

The 5-position on the oxoisoindoline core is a key attachment point for linkers in heterobifunctional degraders [1]. Recent patent activity from Gluetacs Therapeutics highlights oxoisoindolinyl-substituted piperidinediones as molecular glue degraders targeting IKZF1, IKZF3, and GSPT1 [1]. (1-Oxoisoindolin-5-YL)boronic acid provides a direct, modular entry point for installing the oxoisoindoline warhead onto various E3 ligase ligands via robust Suzuki-Miyaura chemistry [2]. Its use as the 5-isomer ensures the final degrader adopts the biologically active geometry, as inferred from SAR studies of related inhibitors [3].

Synthesis of Kinase Inhibitor Libraries

Isoindolinone scaffolds are privileged structures in kinase inhibition, with numerous FDA-approved drugs containing this core. The boronic acid at the 5-position allows for rapid diversification of the core scaffold by coupling with a vast array of aryl and heteroaryl halides [1]. This enables the parallel synthesis of focused libraries to explore the chemical space around a lead kinase inhibitor, accelerating the hit-to-lead phase. The free acid's readiness for coupling without a deprotection step makes it ideal for automated library synthesis platforms [2].

FBDD Scaffold Elaboration

As a low molecular weight (176.97 g/mol) fragment, (1-Oxoisoindolin-5-YL)boronic acid is an ideal starting point for fragment growing or linking strategies [1]. After an initial fragment hit is identified, the boronic acid can be used to couple the oxoisoindoline core to another fragment or a larger pharmacophore, providing a significant molecular weight jump while maintaining efficient binding interactions. Its favorable physicochemical properties align with FBDD best practices [1].

Application
Selection Property
Validation Focus
PROTAC warhead synthesis
5‑position boronic acid coupling handle
E3 ligase ligand attachment geometry
Kinase inhibitor library diversification
Direct Suzuki coupling readiness
Aryl/heteroaryl diversification scope
Fragment-based elaboration (FBDD)
Low molecular weight fragment suitability
Ligand efficiency & physicochemical property maintenance

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